3-(4-Ethylphenyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

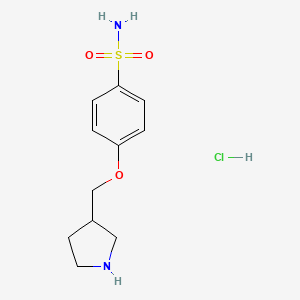

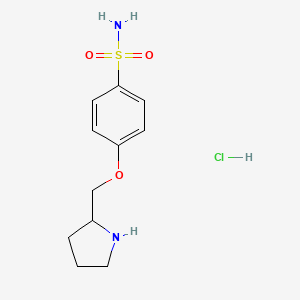

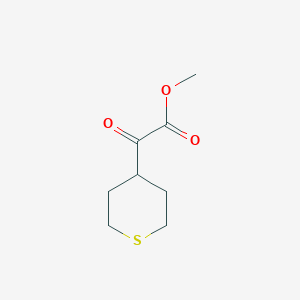

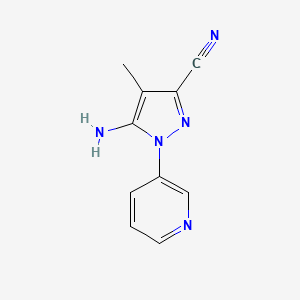

The molecular formula of 3-(4-Ethylphenyl)pyrrolidine is C12H17N . The InChI string is InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3 . The Canonical SMILES is CCC1=CC=C(C=C1)C2CCNC2 .Physical and Chemical Properties Analysis

The molecular weight of 3-(4-Ethylphenyl)pyrrolidine is 175.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 175.136099547 g/mol . The Topological Polar Surface Area is 12 Ų . The Heavy Atom Count is 13 .Scientific Research Applications

Idiopathic Pulmonary Fibrosis Treatment : A study by Procopiou et al. (2018) discusses the synthesis of 3-aryl(pyrrolidin-1-yl)butanoic acids, including variants similar to 3-(4-Ethylphenyl)pyrrolidine hydrochloride, for use as αvβ6 integrin inhibitors. These compounds show potential as therapeutic agents for idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Anti-inflammatory and Analgesic Agents : A study by Ikuta et al. (1987) synthesized and evaluated a series of pyrrolidin-2-ones, similar in structure to this compound, as potential anti-inflammatory and analgesic agents. They found some compounds with dual inhibitory activity and reduced ulcerogenic effects compared to indomethacin or piroxicam (Ikuta et al., 1987).

Synthesis of 3-Acyltetramic Acids : Research by Jones et al. (1990) on pyrrolidine-2,4-diones, which are structurally related to this compound, explores their acylation to create 3-acyltetramic acids. These acids have potential applications in pharmaceuticals and agrochemicals (Jones et al., 1990).

Glycosidase Inhibitors : A study by Curtis et al. (2007) synthesized diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, related to this compound, which showed moderate inhibitory activity against beta-galactosidase. This indicates potential use as glycosidase inhibitors (Curtis et al., 2007).

Anticonvulsant and Antinociceptive Agents : Góra et al. (2020) studied compounds with pyrrolidine rings, structurally akin to this compound, for their potential as anticonvulsant and antinociceptive agents. The study found certain compounds effective in animal models of epilepsy (Góra et al., 2020).

Polyimide Synthesis for Material Science : Huang et al. (2017) researched the synthesis of polyimides derived from pyrrolidinyl phenyl compounds, similar to this compound. These polyimides are noted for their good solubility, thermal stability, and hydrophobicity, making them suitable for various industrial applications (Huang et al., 2017).

Properties

IUPAC Name |

3-(4-ethylphenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-2-10-3-5-11(6-4-10)12-7-8-13-9-12;/h3-6,12-13H,2,7-9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSABSKCBDRSES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CCNC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)

![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)